N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide
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Overview
Description
N-[(2-{4-[(4-tert-butylbenzoyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide is a complex organic compound with a unique structure that includes a furan ring, a hydrazino group, and a tert-butylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-{4-[(4-tert-butylbenzoyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminobenzoic acid to form 4-[(4-tert-butylbenzoyl)amino]benzoic acid. This intermediate is then reacted with hydrazine to form the hydrazino derivative. Finally, the hydrazino compound is reacted with 2-furoyl isothiocyanate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-{4-[(4-tert-butylbenzoyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
N-[(2-{4-[(4-tert-butylbenzoyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-{4-[(4-tert-butylbenzoyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazino derivatives and furan-containing molecules, such as:
- N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide
- N-{[2-(4-{[4-(tert-butyl)benzoyl]amino}benzoyl)hydrazino]carbothioyl}-4-ethoxybenzamide
Uniqueness
N-[(2-{4-[(4-tert-butylbenzoyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N4O4S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[[[4-[(4-tert-butylbenzoyl)amino]benzoyl]amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O4S/c1-24(2,3)17-10-6-15(7-11-17)20(29)25-18-12-8-16(9-13-18)21(30)27-28-23(33)26-22(31)19-5-4-14-32-19/h4-14H,1-3H3,(H,25,29)(H,27,30)(H2,26,28,31,33) |
InChI Key |
FDHLGKVRCUIEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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